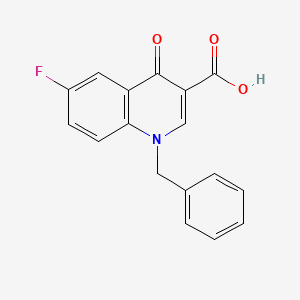

1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

“1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound. It shares some similarities with fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic analyses such as IR, UV, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . These compounds have shown in vitro antibacterial and antifungal activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a molecular weight of 281.67 g/mol and a melting point of 242-245 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives exhibit significant antibacterial properties. For instance, compounds like 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrate broad antibacterial activity, particularly effective in treating experimental infections (Goueffon et al., 1981). Additionally, various substituted-benzyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including their 6,8-difluoro analogs, have shown promising antibacterial activities (Sheu et al., 1998).

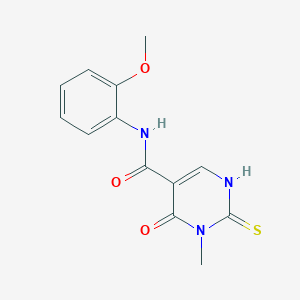

Synthesis of Fluoroquinolone-based Compounds

The synthesis of fluoroquinolone-based 4-thiazolidinones from this compound derivatives indicates their potential in antimicrobial studies. These compounds are synthesized using lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and have been established as antifungal and antibacterial agents (Patel & Patel, 2010).

Structure-Activity Relationships in Antibacterial Agents

Studies on structure-activity relationships in antibacterial agents have revealed the significant activities of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Synthesis of New Fluorinated Derivatives

New fluorinated derivatives of quinolinecarboxylic acids have been synthesized, highlighting the versatility of this compound in chemical synthesis. These derivatives have potential applications in biomedical fields (Nosova et al., 2002).

Photostability and Photochemical Properties

The photochemical properties of related compounds, like ciprofloxacin (a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative), have been studied, revealing insights into the photostability and reactivity of these compounds in various conditions. This information is crucial for understanding the behavior of these compounds under different environmental conditions (Mella et al., 2001).

Zukünftige Richtungen

The future directions for this compound could involve further studies on its potential applications, especially considering the antibacterial and antifungal activities of similar compounds . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in medical applications.

Wirkmechanismus

Target of Action

The primary target of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoiling to the DNA helix, which is necessary for the replication machinery to function .

Mode of Action

This compound interacts with its target by binding to the bacterial DNA-gyrase . This binding inhibits the enzyme’s activity, preventing it from introducing the necessary supercoiling into the bacterial DNA . As a result, the DNA replication process is disrupted, leading to the cessation of bacterial growth and eventually, bacterial death .

Biochemical Pathways

The inhibition of bacterial DNA-gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is a crucial step in bacterial reproduction . The downstream effect of this disruption is the prevention of bacterial proliferation, leading to the control of bacterial infections .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops bacterial proliferation, leading to the control of bacterial infections .

Eigenschaften

IUPAC Name |

1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTRQAGYEPRIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6496224.png)

![5-ethyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6496232.png)

![5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496238.png)

![2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496239.png)

![ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6496247.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496261.png)

![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)

![N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496274.png)

![3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid](/img/structure/B6496290.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)

![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)